

A Technical Guide to the Physical Properties of Diethyl Allylmalonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyl allylmalonate*

Cat. No.: *B1584534*

[Get Quote](#)

This technical guide provides an in-depth overview of the key physical properties of **diethyl allylmalonate**, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who require precise data for experimental design and process implementation. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and a workflow visualization.

Core Physical Properties

Diethyl allylmalonate is a clear to pale yellow liquid with properties that are crucial for its handling, reaction setup, and purification.^[1] The primary physical constants, boiling point and density, are summarized below.

Data Presentation

The following table outlines the reported boiling point and density of **diethyl allylmalonate** from various sources. It is important to note the conditions under which these values were measured, as they can influence the results.

Physical Property	Value	Conditions	Source(s)
Boiling Point	222-223 °C	Standard atmospheric pressure (literature value)	[2][3]
222.5 °C	Not specified	[1]	
Density	1.015 g/mL	25 °C (literature value)	[2][3]
1.0092 g/cm ³	20 °C	[1]	

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard methodologies for measuring the boiling point and density of a liquid compound such as **diethyl allylmalonate**.

Determination of Boiling Point

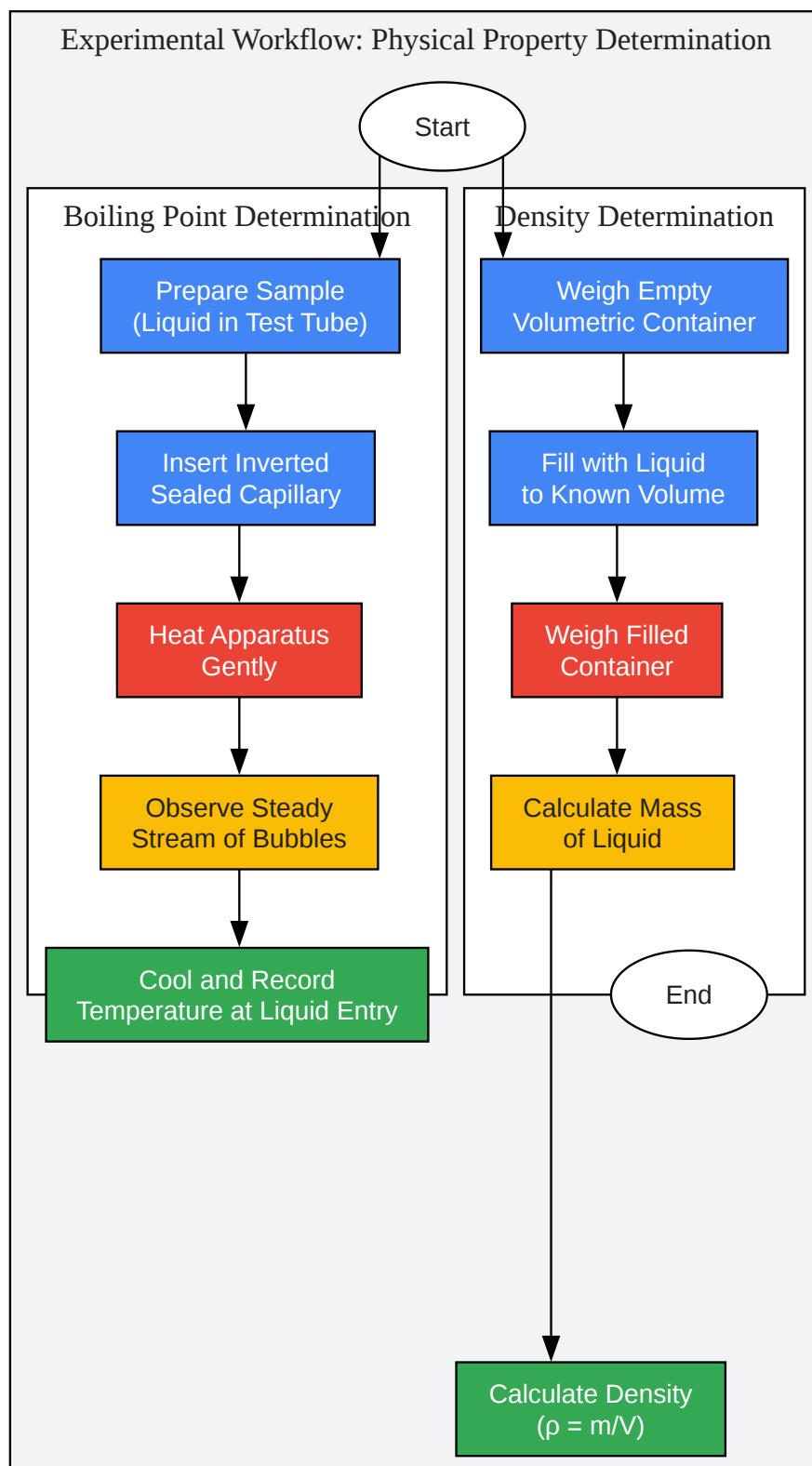
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] For accurate determination, especially with small sample volumes, the capillary method is widely employed.[5]

Protocol: Capillary Method

- Sample Preparation: A few milliliters of **diethyl allylmalonate** are placed in a small test tube.
- Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
- Apparatus Setup: The test tube is securely clamped and a thermometer is positioned so that its bulb is near the opening of the inverted capillary tube, but not touching the sides of the test tube. The entire assembly is then immersed in a heating bath (e.g., a Thiele tube with heating oil or an aluminum block on a hot plate).[6][7]
- Heating: The heating bath is gently and slowly heated.

- Observation: As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube. Heating should continue until a steady stream of bubbles is seen.
- Cooling and Measurement: The heat source is then removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.^[7] This temperature should be recorded.

Determination of Density


Density is the mass of a substance per unit volume.^[8] A straightforward and common method for determining the density of a liquid involves measuring the mass of a known volume.

Protocol: Mass-Volume Measurement

- Mass of Empty Container: An empty, dry container of a known volume (e.g., a volumetric flask or a pycnometer) is accurately weighed on an analytical balance.
- Filling the Container: The container is carefully filled with **diethyl allylmalonate** up to the calibration mark. Care should be taken to avoid air bubbles.
- Mass of Filled Container: The container filled with the liquid is weighed again.
- Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated by dividing the mass of the liquid by its known volume ($\rho = m/V$).^[9] For improved accuracy, it is recommended to perform the measurement multiple times and average the results.^[10] The temperature of the liquid should also be recorded as density is temperature-dependent.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of **diethyl allylmalonate**.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the boiling point and density of a liquid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. Diethyl allylmalonate | 2049-80-1 [chemicalbook.com]
- 3. 二乙基烯丙基丙二酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. Video: Boiling Points - Concept [jove.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. youtube.com [youtube.com]
- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of Diethyl Allylmalonate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584534#physical-properties-of-diethyl-allylmalonate-boiling-point-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com